molecular formula C13H14ClN3O4 B2903086 Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate CAS No. 339096-86-5

Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate

Cat. No. B2903086
CAS RN: 339096-86-5
M. Wt: 311.72
InChI Key: INXBAPQODZUHAV-UHFFFAOYSA-N
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Description

Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate, also known as Methyl 4-chloro-3-oxo-6-(2-pyridyl)-2,3,4,5-tetrahydro-1,5-pyridazinecarboxylate, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinecarboxylate derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been reported to have anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Moreover, it has been reported to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, it has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate its mechanism of action and its interactions with other molecules. Moreover, it can be used as a starting material for the synthesis of new pyridazinecarboxylate derivatives with improved properties.
Conclusion:
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been shown to have various biochemical and physiological effects, such as anti-inflammatory, anti-tumor, neuroprotective, and cardioprotective effects. There are several future directions for its use in scientific research, such as exploring its potential as a therapeutic agent and investigating its mechanism of action.

Synthesis Methods

Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate can be synthesized using different methods. One of the most common methods involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of glacial acetic acid and ammonium acetate. The resulting product is then treated with hydrazine hydrate and methyl chloroformate to obtain the final product.

Scientific Research Applications

Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has been extensively used in scientific research for various applications. It has been used as a starting material for the synthesis of other pyridazinecarboxylate derivatives. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoyl]-6-oxodiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-21-12(19)8-6-11(18)16-17(7-8)13(20)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,20)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBAPQODZUHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NN(C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate

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